molecular formula C18H19N3O3 B12492798 9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one

9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B12492798
M. Wt: 325.4 g/mol
InChI Key: FLEMBCJZICFHOI-UHFFFAOYSA-N
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Description

9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound that features both imidazole and acridine moieties. The imidazole ring is known for its presence in many biologically active molecules, while the acridine structure is often associated with antimalarial and anticancer properties. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one

InChI

InChI=1S/C18H19N3O3/c1-23-14-8-10-12(9-15(14)24-2)21-11-4-3-5-13(22)17(11)16(10)18-19-6-7-20-18/h6-9,16,21H,3-5H2,1-2H3,(H,19,20)

InChI Key

FLEMBCJZICFHOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(C3=C(N2)CCCC3=O)C4=NC=CN4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be formed through the cyclization of amido-nitriles in the presence of a nickel catalyst . The acridine moiety can be synthesized through the condensation of aromatic amines with aldehydes or ketones, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. Catalysts such as zinc chloride or other Lewis acids might be employed to facilitate the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The acridine moiety can be reduced to dihydroacridine derivatives.

    Substitution: Both the imidazole and acridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions include N-oxides, dihydroacridine derivatives, and various substituted imidazole and acridine compounds.

Scientific Research Applications

9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which are known for their antimicrobial properties.

    Acridine Derivatives: Compounds like acriflavine and proflavine, which have been studied for their antimalarial and anticancer activities.

Uniqueness

What sets 9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one apart is its dual functionality, combining the properties of both imidazole and acridine rings. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound for various applications .

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